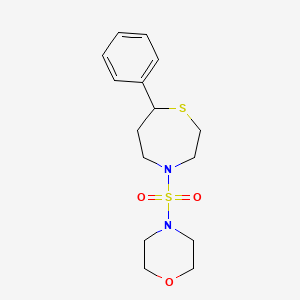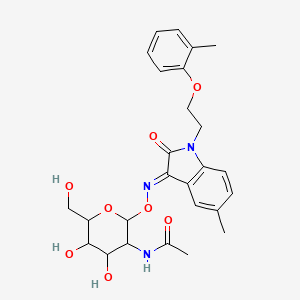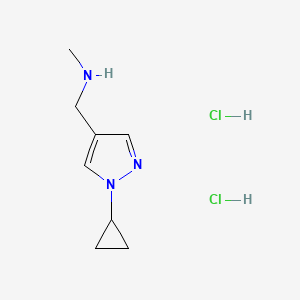
4-((7-Phenyl-1,4-thiazepan-4-yl)sulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-((7-Phenyl-1,4-thiazepan-4-yl)sulfonyl)morpholine” is a complex organic compound. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . It also contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring) and a thiazepan ring (a seven-membered ring with one nitrogen atom and one sulfur atom).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The morpholine ring provides a polar, basic character to the molecule, while the phenyl group is relatively nonpolar . The thiazepan ring could add steric bulk to the molecule .Applications De Recherche Scientifique
Antimicrobial Activity
- Sulfonamide and Morpholine Derivatives for Antimicrobial Applications : Research has shown that derivatives containing the sulfonamide group and the morpholine moiety exhibit antimicrobial activity against a range of bacteria and fungi. For instance, compounds with structural modifications incorporating these groups have been assessed for their potential to inhibit microbial growth, showing promise as antimicrobial agents against multidrug-resistant strains (Oliveira et al., 2015).
Synthesis and Chemical Applications
- Synthetic Applications in Heterocyclic Compound Formation : A study detailed the use of bromoethylsulfonium salt for synthesizing six- and seven-membered 1,4-heterocyclic compounds, including morpholines, through a process that highlights the versatility of incorporating sulfone and morpholine groups into complex molecules for various chemical applications (Yar et al., 2009).
Anticancer Research
- Evaluation Against Cancer Cells : Novel indole-based sulfonohydrazide derivatives containing a morpholine ring have been synthesized and evaluated for their anticancer activity against human breast cancer cells. These studies have found that certain derivatives exhibit significant inhibitory effects, highlighting the potential of sulfonamide and morpholine derivatives in anticancer research (Gaur et al., 2022).
Organic Synthesis Enhancements
- Improvements in Organic Synthesis Processes : Research into odorless alternatives for traditional reagents in organic synthesis has identified morpholine derivatives as efficient substitutes, improving processes like the Corey–Kim and Swern oxidations. This research demonstrates the application of morpholine and sulfone derivatives in making organic synthesis more environmentally friendly and less hazardous (Nishide et al., 2004).
Molecular Docking and Drug Design
- Molecular Docking Studies for Drug Design : Compounds featuring the morpholine group have been subjected to molecular docking studies to predict their interaction with biological targets, such as enzymes and receptors. These studies help in understanding the potential efficacy of these compounds as drugs, guiding the design of more effective therapeutic agents (Janakiramudu et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c18-22(19,17-8-11-20-12-9-17)16-7-6-15(21-13-10-16)14-4-2-1-3-5-14/h1-5,15H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFQZKMCPAJXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((7-Phenyl-1,4-thiazepan-4-yl)sulfonyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Bis[(2,4-dichlorophenyl)methyl]pentane-2,4-dione](/img/structure/B2647755.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2647756.png)
![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine](/img/structure/B2647759.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2647760.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2647763.png)
![N-[3-(4-ethylpiperazin-1-yl)propyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2647766.png)
![5-[1-(4-Chlorophenyl)sulfonylpiperidin-3-yl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2647767.png)

![2-Amino-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2647773.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2647774.png)

![5-(2,4-Dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2647776.png)